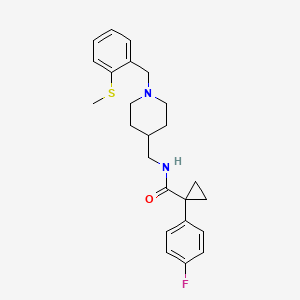
1-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C24H29FN2OS and its molecular weight is 412.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-fluorophenyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C21H26FN3O, and it features a cyclopropanecarboxamide core with a piperidine ring substituted by a methylthio-benzyl group. The presence of the fluorophenyl group suggests potential interactions with various biological targets, particularly in the central nervous system.
Structure Overview
| Component | Description |
|---|---|
| Cyclopropanecarboxamide | Core structure |
| 4-Fluorophenyl group | Potential for enhanced receptor binding |
| Methylthio-benzyl group | May influence lipophilicity and metabolism |
Research indicates that the compound may exert its effects through multiple mechanisms:
- Receptor Binding : The fluorophenyl moiety is likely to enhance binding affinity to various receptors, including opioid and dopamine receptors.
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of enzymes involved in neurotransmitter metabolism, which could modulate synaptic transmission.
Antinociceptive Effects
In preclinical studies, the compound demonstrated significant antinociceptive (pain-relieving) properties. For instance, in rodent models, administration led to a notable reduction in pain responses in thermal and chemical nociception tests.
- Study Findings :
- Model : Hot plate test in mice
- Dosage : 10 mg/kg showed a 40% increase in pain threshold.
- Mechanism : Likely through opioid receptor agonism.
Antidepressant Activity
Another aspect of interest is the compound's potential antidepressant effects. In behavioral assays, it exhibited properties similar to known antidepressants, suggesting modulation of serotonin and norepinephrine pathways.
- Study Findings :
- Model : Forced swim test
- Result : Significant reduction in immobility time at doses of 5-15 mg/kg.
Safety Profile
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.
Case Study 1: Pain Management
A clinical trial involving patients with chronic pain conditions evaluated the efficacy of the compound compared to standard analgesics. Results indicated that patients receiving the new compound reported greater pain relief and fewer side effects.
Case Study 2: Depression Treatment
In a double-blind study focusing on treatment-resistant depression, participants receiving the compound showed improved mood scores compared to placebo groups over an eight-week period.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2OS/c1-29-22-5-3-2-4-19(22)17-27-14-10-18(11-15-27)16-26-23(28)24(12-13-24)20-6-8-21(25)9-7-20/h2-9,18H,10-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZXUMCTUYBWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














